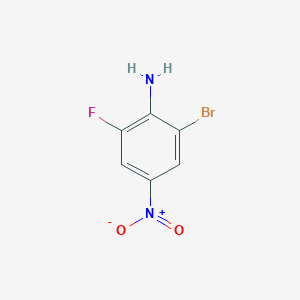
6-Fluoro-1,2,3,4-tetrahydroquinoline
概述
描述
6-Fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline, a compound known for its diverse biological activities and applications in medicinal chemistry. The molecular formula of this compound is C9H10FN, and it has a molecular weight of 151.18 g/mol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline can be achieved through various methods. One common approach involves the regioselective preparation using deoxyfluorination strategies . Another method includes the reduction or oxidation followed by cyclization, acid-catalyzed ring closures, or metal-promoted processes . These methods often involve the use of specific reagents and catalysts to achieve the desired product with high selectivity and yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as N-nitrosation followed by cyclization using trifluoroacetic anhydride at low temperatures . These methods are designed to be efficient and cost-effective for large-scale production.
化学反应分析
Types of Reactions
6-Fluoro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides . The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds. Substitution reactions can lead to various functionalized derivatives of this compound .
科学研究应用
6-Fluoro-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
Similar compounds to 6-Fluoro-1,2,3,4-tetrahydroquinoline include other fluorinated tetrahydroquinolines and tetrahydroisoquinolines . These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
What sets this compound apart is its specific fluorine substitution, which can significantly influence its chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications .
属性
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECDDBBJVCNJNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563962 | |
| Record name | 6-Fluoro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59611-52-8 | |
| Record name | 6-Fluoro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline (MC4) a promising candidate for ocular hypotensive therapy?
A1: MC4 demonstrates significant ocular hypotensive action, attributed to its physicochemical properties and pharmacokinetic profile. [, ] Studies in rabbits showed a 33% reduction in intraocular pressure (IOP) recovery rate after topical administration of MC4. [] This activity is linked to its favorable solubility, distribution coefficient, and pKa, which allow it to effectively penetrate the cornea and reach the iris-ciliary body, its presumed site of action. [, ]
Q2: How does the ocular pharmacokinetics of MC4 contribute to its effectiveness?
A2: MC4 exhibits favorable absorption and distribution within the eye. Research using the "topical infusion" technique in rabbits revealed that MC4 achieves higher concentrations in ocular tissues compared to an inactive analog. [] Specifically, MC4 reaches significant concentrations in the iris-ciliary body, indicating its ability to reach the target site. [] Pharmacokinetic modeling revealed a three-compartment model best describes MC4's ocular disposition, with bidirectional transfer between the cornea and aqueous humor, and unidirectional transfer from the aqueous humor to the iris-ciliary body. []
Q3: Beyond basic pharmacokinetic parameters, what insights were gained from the pharmacodynamic evaluation of MC4?
A3: The study uncovered a potential temporal lag between MC4's concentration in the aqueous humor and its IOP-lowering effect. [] This suggests a complex interplay between drug concentration at the site of action and the onset of pharmacological action, potentially involving specific receptor interactions or downstream signaling events. Further research is needed to fully elucidate this mechanism.
Q4: How does the structure of tetrahydroquinoline analogs influence their antibacterial activity?
A4: Research on the tricyclic quinolone antibacterial agent, 6,7-dihydro-5,8-dimethyl-9-fluoro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid, highlights the significance of stereochemistry in this class of compounds. [] The study revealed that the S isomer of this compound exhibits significantly greater antibacterial activity compared to the R isomer. [] This underscores the importance of stereochemical considerations when designing and developing novel tetrahydroquinoline derivatives for therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

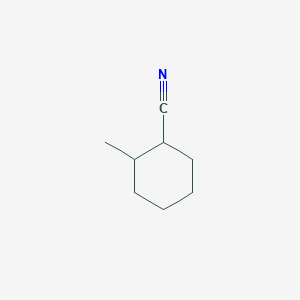
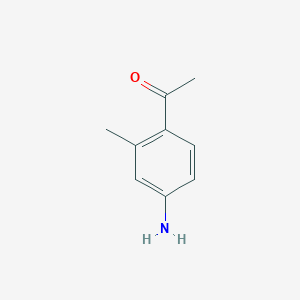
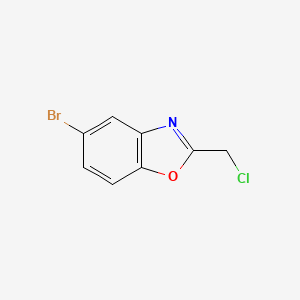


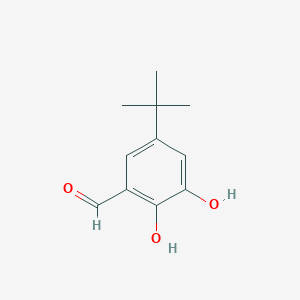
![2-[1-Amino-2-(3-chloro-phenyl)-ethylidene]-malononitrile](/img/structure/B1282984.png)
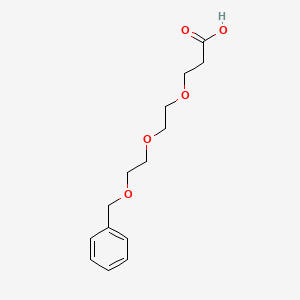
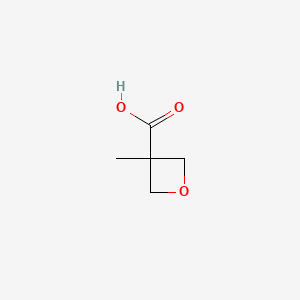
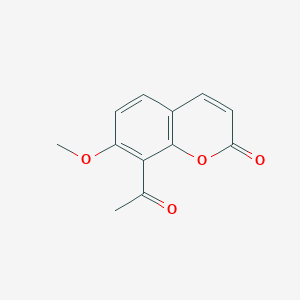
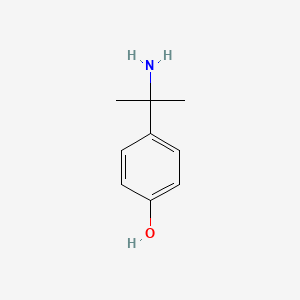
![6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile](/img/structure/B1283001.png)
